molecular formula C24H30O6 B14375139 5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) CAS No. 89911-45-5

5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)

Cat. No.: B14375139
CAS No.: 89911-45-5
M. Wt: 414.5 g/mol
InChI Key: ZHQCHXIYDRSOHE-UHFFFAOYSA-N
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Description

5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) is a complex organic compound characterized by its unique structure, which includes two benzodioxole rings connected by an ethane-1,2-diylbis(oxymethylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) typically involves the reaction of ethylene glycol with paraformaldehyde and hydrogen chloride to produce a dichloro derivative. This intermediate is then further reacted under specific conditions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using phase transfer catalysis (PTC) processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethane, 1,2-bis(benzyloxy)-
  • 1,2-Dibenzyloxyethane
  • Triethylene glycol, diacetate

Uniqueness

5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for applications that similar compounds may not be able to fulfill .

Properties

CAS No.

89911-45-5

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

5-propyl-6-[2-[(6-propyl-1,3-benzodioxol-5-yl)methoxy]ethoxymethyl]-1,3-benzodioxole

InChI

InChI=1S/C24H30O6/c1-3-5-17-9-21-23(29-15-27-21)11-19(17)13-25-7-8-26-14-20-12-24-22(28-16-30-24)10-18(20)6-4-2/h9-12H,3-8,13-16H2,1-2H3

InChI Key

ZHQCHXIYDRSOHE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1COCCOCC3=CC4=C(C=C3CCC)OCO4)OCO2

Origin of Product

United States

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